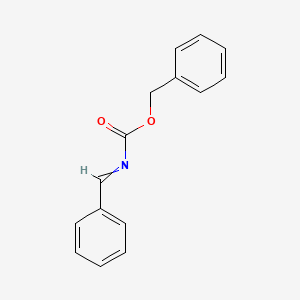

benzyl N-benzylidenecarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

207615-45-0 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

benzyl N-benzylidenecarbamate |

InChI |

InChI=1S/C15H13NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-11H,12H2 |

InChI Key |

GQGMUFZLFZSTEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl N Benzylidenecarbamate and Analogues

Direct Synthesis Strategies

Direct synthesis methods offer a straightforward approach to benzyl (B1604629) N-benzylidenecarbamate and its analogs, primarily through the condensation of benzyl carbamate (B1207046) with various carbonyl compounds.

Condensation Reactions Involving Benzyl Carbamate

The reaction between benzyl carbamate and aldehydes or ketones is a fundamental method for the formation of N-benzylidenecarbamate derivatives.

The condensation of benzyl carbamate with aromatic aldehydes is a well-established method for synthesizing benzyl N-benzylidenecarbamate and its derivatives. acs.org This reaction typically involves the combination of one mole of an aldehyde with two moles of benzyl carbamate, leading to the formation of the desired product and water. acs.org Good yields have been reported for reactions with cinnamaldehyde, hydrocinnamaldehyde, 2-nitrobenzaldehyde, and 4-nitrobenzaldehyde. acs.org However, the reaction with hydroxyaldehydes such as p-hydroxybenzaldehyde, salicylaldehyde, and vanillin (B372448) has been shown to result in low to no yield of the desired product, potentially due to chelation between the hydroxyl and carbonyl groups inhibiting the reaction. acs.org

The resulting condensation products are generally high-melting crystalline solids. acs.org They exhibit good solubility in ethyl alcohol and ethyl acetate, are less soluble in toluene (B28343) and benzene (B151609), and are insoluble in water and ligroin. acs.org

A similar condensation approach involves the reaction of benzaldehyde (B42025) with tert-butyl carbamate in a process known as reductive amination to form tert-butyl (2-aminoethyl)(benzyl)carbamate. vulcanchem.com

Table 1: Examples of Condensation Reactions with Benzyl Carbamate

| Aldehyde | Product |

|---|---|

| Benzaldehyde | This compound |

| Cinnamaldehyde | Benzyl N-cinnamylidenecarbamate |

| 4-Nitrobenzaldehyde | Benzyl N-(4-nitrobenzylidene)carbamate |

| Hydrocinnamaldehyde | Benzyl N-(3-phenylpropylidene)carbamate |

| 2-Nitrobenzaldehyde | Benzyl N-(2-nitrobenzylidene)carbamate |

Catalysts play a crucial role in enhancing the efficiency and selectivity of the direct synthesis of N-benzylidenecarbamate derivatives. Lewis acids are commonly employed to facilitate these reactions. For instance, scandium triflate has been effectively used to catalyze the three-component condensation of an aldehyde, benzyl carbamate, and allyltrimethylsilane (B147118) to produce N-Cbz protected homoallylic amines. tandfonline.com In this reaction, the catalyst activates the aldehyde for nucleophilic attack.

Another effective catalyst is boron trifluoride etherate (BF₃·Et₂O), which mediates the condensation of β-amino acid amides with benzaldehyde or its dimethylacetal. beilstein-journals.org In this case, the Lewis acid acts as both an activating agent and a dehydrating or methanol-trapping agent, driving the reaction to completion. beilstein-journals.org Similarly, catalytic amounts of p-toluenesulfonic acid (p-TsOH) have been used in refluxing toluene to promote the cyclocondensation of Nα-Cbz-protected β-alanine amide with benzaldehyde. beilstein-journals.org

The use of green catalysts has also been explored. For example, Kinnow peel powder has been utilized as a biodegradable and efficient catalyst for the Schiff base reaction between benzaldehyde and aniline (B41778) to synthesize N-benzylideneaniline, a related imine structure. nih.gov

N-heterocyclic carbene (NHC)-copper(I) complexes have also emerged as versatile catalysts in organic synthesis, including in reactions that could be analogous to carbamate formation. beilstein-journals.org Furthermore, rhodium-catalyzed reactions have been developed for the synthesis of C-N-linked bi(heteroaryl)s, demonstrating the utility of transition metal catalysis in forming C-N bonds. nih.gov

Alternative Routes to N-Benzylidenecarbamate Derivatives

Besides direct condensation, alternative synthetic pathways involving the preparation and subsequent reaction of intermediates like N-hydroxymethyl derivatives provide access to N-benzylidenecarbamate analogs.

An alternative strategy for the synthesis of N-benzylidenecarbamate analogs involves the preparation of N-hydroxymethyl derivatives as key intermediates. orgsyn.org For example, benzyl carbamate can react with formaldehyde (B43269) to yield benzyl hydroxymethyl carbamate. orgsyn.org This intermediate can then undergo further reactions, such as acid-catalyzed methanolysis, to generate other carbamate derivatives. orgsyn.org This approach has been utilized for the enantioselective preparation of β2-amino acids. orgsyn.org

The preparation of N-hydroxymethyl carbamates is not limited to benzyl carbamate. Other carbamates can also be converted to their N-hydroxymethyl derivatives. For instance, a series of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole were synthesized and evaluated for their biological activity. nih.gov The synthesis of these compounds likely proceeded through N-hydroxymethyl intermediates.

The N-hydroxymethyl group can also be applied to the stereoselective synthesis of more complex molecules. For example, chiral γ-amino-α,β-unsaturated esters containing an N-hydroxymethyl group can undergo stereoselective conjugate addition with an internal carbamate or amide nitrogen nucleophile. researchgate.net

Table 2: Synthesis via N-Hydroxymethyl Derivatives

| Starting Material | Intermediate | Final Product Type |

|---|---|---|

| Benzyl Carbamate | Benzyl Hydroxymethyl Carbamate | β2-amino acids |

| 1,2-substituted 4,5-bis(hydroxymethyl)imidazoles | Bis(N-hydroxymethyl)imidazole derivatives | Bis(carbamate) derivatives |

| N-Boc-l-leucine | N-hydroxymethyl α-amino aldehydes | 3-aminodeoxystatine derivatives |

The stereoselective synthesis of N-benzylidenecarbamate derivatives is crucial for applications where specific stereoisomers are required. Various modified procedures have been developed to control the stereochemistry of the final product.

One approach involves the use of chiral auxiliaries. For instance, the titanium enolates of N-acyl-5,5-diphenyl-4-isopropyl-1,3-oxazolidin-2-one have been used as nucleophiles in the enantioselective preparation of β2-amino acids from benzyl isopropoxymethyl carbamate. orgsyn.org

Another strategy is the use of chiral pool starting materials. Enantiopure 2-phenyltetrahydropyrimidine-4(1H)-ones were synthesized by condensing Cbz-L-Asn-OAll with benzaldehyde dimethylacetal in the presence of BF₃·Et₂O. beilstein-journals.org The stereochemistry of the starting amino acid derivative directs the stereochemical outcome of the cyclization.

Intramolecular reactions can also be highly stereoselective. The intramolecular conjugate addition of an internal carbamate or amide nitrogen nucleophile to a chiral γ-amino-α,β-unsaturated ester containing an N-aminomethyl group has been used to prepare 3-aminodeoxystatine derivatives with high diastereoselectivity. researchgate.net

Furthermore, the addition of nonstabilized carbanions to activated imines, such as N-phosphinoyl imines, provides a reliable method for synthesizing α-branched amines with high stereoselectivity. wiley-vch.de The choice of activating group on the imine and the reaction conditions are critical for achieving the desired stereochemical control. wiley-vch.de

Preparation of Related Imine Precursors and Equivalents

The inherent instability of many N-protected imines has driven the development of methods for their in situ generation or the use of stable surrogates. rsc.orgrsc.org These approaches circumvent challenges associated with purification and storage, providing reactive intermediates on demand for immediate use in subsequent reactions.

N-tert-butoxycarbonyl (N-Boc) imines are highly reactive electrophiles used in a variety of carbon-carbon bond-forming reactions. rsc.org Their synthesis, however, can be challenging due to their propensity for decomposition. rsc.org

One of the earliest and most significant methods for preparing N-Boc imines was developed by Greene and coworkers. rsc.org This approach involves the reaction of α-amidoalkyl sulfones with a base. A more direct and widely adopted method involves the condensation of an aldehyde with tert-butyl carbamate. This reaction is typically facilitated by dehydrating agents or Lewis acids to drive the equilibrium toward the imine product.

For instance, the reaction of an aldehyde with tert-butyl carbamate in the presence of a Lewis acid like magnesium sulfate (B86663) (MgSO₄) can yield the corresponding N-Boc imine. google.com Another approach utilizes tris(2,2,2-trifluoroethyl)borate as a mild and general reagent for the condensation of aldehydes with carbamates at room temperature. organic-chemistry.org

A notable development is the one-pot tandem direct reductive amination of aldehydes, which generates an imine intermediate that is then trapped with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and reduced. nih.gov While this method ultimately yields a protected amine, it proceeds through the formation of the N-Boc imine, highlighting a key reactive pathway. nih.gov

Research has also established protocols for generating N-Boc imines from stable precursors like N,O-bis(tert-butoxycarbonyl)hydroxylamines, which can quantitatively produce the desired imines for in situ applications. rsc.org Similarly, Boc-protected Z-alkenyl aminals have been developed as precursors for Z- and E-alkenyl N-Boc imines under acidic conditions. rsc.org

The following table summarizes various aldehydes that have been successfully converted into their corresponding N-Boc imines or used in reactions where N-Boc imines are key intermediates.

Table 1: Examples of Aldehydes Used in the Synthesis of N-Boc Imine Derivatives

| Aldehyde | Reagents/Conditions | Product Type/Application | Reference |

|---|---|---|---|

| Benzaldehyde | (Boc)₂O, Sodium Triacetoxyborohydride, Et₃N, CH₂Cl₂ | N-Boc secondary amine via imine intermediate | nih.gov |

| 4-Fluorobenzaldehyde | PDFA, TMSCl, Acetonitrile, 55 °C | gem-Difluorinated N-Boc amine via phosphonium (B103445) salt | acs.org |

| Various Aryl Aldehydes | tert-Butyl Carbamate, MgSO₄ | N-Boc Arylimines | google.com |

| Various Aldehydes | Proline, Acetonitrile | Asymmetric Mannich Reaction | nih.gov |

| Arylalkylketenes | Chiral N-Heterocyclic Carbene, Toluene | Enantioselective Staudinger Reaction with N-Boc imines | nih.govorganic-chemistry.org |

The synthetic utility of N-protected imines is realized in their subsequent reactions to form more complex nitrogen-containing molecules. The generation of these imine derivatives is often the first step in a tandem or one-pot sequence.

A prominent application is in asymmetric Mannich reactions, where N-Boc imines react with aldehydes or ketones to form β-amino carbonyl compounds with high stereoselectivity. nih.gov Proline-catalyzed asymmetric Mannich reactions of aldehydes with N-Boc-imines, for example, produce crystalline β-amino aldehydes in good yields and with excellent diastereoselectivities. nih.gov

Imines are also critical in cycloaddition reactions. The Staudinger reaction between ketenes and N-Boc imines, catalyzed by chiral N-heterocyclic carbenes (NHCs), provides a highly enantioselective route to β-lactams. nih.govorganic-chemistry.org This method is effective for a variety of N-tert-butoxycarbonyl arylimines, yielding cis-β-lactams with up to 99% enantiomeric excess (ee). nih.govorganic-chemistry.org

Furthermore, methods have been developed for the in situ generation of imines from non-traditional starting materials for immediate use. A copper-catalyzed method allows for the formation of N-unsubstituted imines from alkyl azides, which can then be trapped to synthesize multisubstituted pyridines or indoles. tsinghua.edu.cnresearchgate.netnih.gov Although these are not N-carbamoyl imines, the strategy of generating a reactive imine for immediate downstream use is a shared and important concept. tsinghua.edu.cnresearchgate.netnih.gov

Visible light photoredox catalysis offers another avenue, where amines are oxidized to amine radical cations. beilstein-journals.org These can then be converted into electrophilic iminium ions, which are functionally equivalent to protonated imines and can be intercepted by nucleophiles to create a diverse array of amine products. beilstein-journals.org

The following table lists the chemical compounds mentioned in this article.

Chemical Reactivity and Transformation Mechanisms of Benzyl N Benzylidenecarbamate

Electrophilic and Nucleophilic Reactivity of the Imine Moiety

The carbon-nitrogen double bond (imine) in benzyl (B1604629) N-benzylidenecarbamate is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the foundation for its participation in numerous chemical transformations.

Nucleophilic Addition Reactions

The electrophilic imine carbon readily undergoes addition reactions with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The addition of cyanide to the imine of benzyl N-benzylidenecarbamate is a significant C-C bond-forming reaction. The process, known as a Strecker reaction, yields α-aminonitriles, which are valuable precursors for α-amino acids. In a documented procedure, this compound is reacted with liquid hydrogen cyanide in the presence of a chiral ruthenium/lithium bimetallic catalyst. The reaction is typically conducted at low temperatures (0°C) and can be quenched with an acid like trifluoroacetic acid.

Table 1: Catalytic Asymmetric Hydrocyanation of this compound Note: The following data represents a general procedure for the hydrocyanation of imines using the specified catalytic system and may require optimization for this compound specifically.

| Catalyst | Cyanide Source | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| (S,S,S)-Ruthenium complex / PhOLi | liq. HCN | t-BuOMe | 0°C | α-Aminonitrile |

This compound serves as an electrophilic imine component in Mannich-type reactions. This three-component reaction involves an aldehyde, an amine (from which the imine is formed), and a carbon acid (the nucleophile), resulting in a β-amino carbonyl compound known as a Mannich base. The reaction of this compound with an enolizable ketone, such as 2-acetylcyclopentanone, exemplifies this transformation.

The development of asymmetric Mannich reactions provides a pathway to enantiomerically enriched β-amino ketones and aldehydes, which are crucial scaffolds in many natural products. Organocatalysis, particularly using chiral amines like proline and its derivatives, has become a powerful tool for achieving high stereoselectivity. These catalysts form a chiral enamine with the ketone or aldehyde, which then attacks the imine in a stereocontrolled manner.

Table 2: Example of a Mannich-Type Reaction Involving this compound

| Imine Component | Nucleophile | Product |

|---|---|---|

| This compound | 2-acetylcyclopentanone | syn-[(1-acetyl-2-oxo-cyclopentyl)-phenyl-methyl]-carbamic acid benzyl ester |

Cascade Cyclization Reactions

While specific examples involving this compound are not extensively documented in the provided search results, imines are known participants in cascade cyclization reactions. These complex transformations involve a sequence of intramolecular reactions initiated by a single event, rapidly building molecular complexity.

Tris(pentafluorophenyl)borane, B(C6F5)3, is a powerful Lewis acid known to catalyze a variety of cyclization reactions. It can activate unsaturated systems and promote cascade processes. Although direct evidence for the participation of this compound in B(C6F5)3-catalyzed cascade cyclizations was not found in the search results, the general reactivity of imines suggests their potential as substrates in such reactions, likely proceeding through Lewis acid activation of the imine nitrogen.

Reactions with Phosphinic Acids and Other Nucleophiles

The electrophilic nature of the imine in this compound allows it to react with various nucleophiles, including those based on phosphorus.

Reactions involving phosphorus nucleophiles, such as phosphinic acid (H3PO2) and its derivatives, with imines are known as phospha-Mannich reactions. These reactions lead to the formation of α-amino phosphinic acids and their derivatives, which are important as mimics of natural α-amino acids. The reaction proceeds via the nucleophilic addition of the trivalent tautomer of phosphinic acid to the imine carbon. While a specific study detailing the reaction of this compound with phosphinic acid was not identified, its imine functionality makes it a plausible substrate for this transformation.

Other nucleophiles, such as benzylboronic esters activated by an alkyllithium, have been shown to add to N-sulfinyl imines. This suggests that similar boron-based nucleophiles could potentially react with this compound, expanding its synthetic utility.

Transformations Involving the Carbamate (B1207046) Functionality

The carbamate group in this compound, which includes a benzyl ester-like linkage and an imine, is susceptible to various transformations, particularly reductive processes.

Reductive Processes and Hydrogenation

The this compound molecule contains two key functionalities susceptible to reduction: the imine (C=N) of the benzylidene group and the carboxybenzyl (Cbz or Z) protecting group. The reduction of these sites can be achieved through catalytic hydrogenation.

The Cbz group is a well-established protecting group for amines and is typically removed under neutral conditions by catalytic hydrogenolysis. thalesnano.com This process involves a catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the carbamic acid, which subsequently decarboxylates to yield the unprotected amine, along with toluene (B28343) and carbon dioxide as byproducts. Continuous flow reactors, such as the H-Cube®, have been shown to efficiently perform such debenzylations using a Pd/C catalyst cartridge. thalesnano.com

Simultaneously, the imine bond is also readily reduced under similar catalytic hydrogenation conditions to a secondary amine. The hydrogenation of the C=N double bond typically occurs rapidly over catalysts like Pd, Pt, or Ni. mdma.ch Therefore, subjecting this compound to catalytic hydrogenation is expected to result in the reduction of the imine and the cleavage of the benzyl carbamate, ultimately producing benzylamine (B48309) and toluene.

Catalytic transfer hydrogenation offers a milder alternative to using pressurized hydrogen gas. mdma.ch Reagents like ammonium (B1175870) formate, when used with a Pd/C catalyst, can serve as the hydrogen source for the debenzylation of N-benzyl groups and related protecting groups. mdma.ch This method is often rapid, with some reactions completing in under 10 minutes at reflux temperature. mdma.ch

The table below summarizes typical conditions for related reductive transformations.

| Transformation | Catalyst | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|---|

| Cbz Group Hydrogenolysis | 10% Pd/C | H₂ (gas) | EtOH/EtOAc, 60°C, 1 mL/min flow rate | thalesnano.com |

| N-Benzyl Debenzylation | 10% Pd/C | Ammonium Formate | Methanol, Reflux, 6-10 min | mdma.ch |

| Imine Hydrogenation | 5% Pt/C | H₂ (gas) | Methanol, 308 K, 0.2 MPa | srce.hr |

| Reductive Amination (Imine in situ) | 4 wt% Au/TiO₂ | H₂ (gas) | Toluene, 100°C, 30 bar | d-nb.info |

Orthogonal Deprotection Strategies (Conceptual Relevance)

Orthogonal protection is a fundamental strategy in multi-step synthesis where multiple protecting groups are used, each of which can be removed under distinct reaction conditions without affecting the others. organic-chemistry.orgnumberanalytics.comthieme-connect.de This allows for the selective unmasking of specific functional groups within a complex molecule. organic-chemistry.org

In the context of this compound, the benzyl carbamate (Cbz) group itself is a key component of many orthogonal schemes. masterorganicchemistry.com Its removal by catalytic hydrogenolysis is orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.orgmasterorganicchemistry.com

For a hypothetical derivative of this compound that incorporates other protecting groups, this orthogonality would be crucial. For instance, if the molecule contained a Boc-protected alcohol, one could selectively cleave the Cbz group via hydrogenation while leaving the Boc group intact. acsgcipr.org Conversely, treatment with a strong acid like trifluoroacetic acid (TFA) would remove the Boc group without affecting the Cbz group. masterorganicchemistry.comacsgcipr.org

The imine functionality within this compound also presents possibilities for selective reaction. Imines are generally susceptible to hydrolysis under acidic aqueous conditions, which would typically not cleave a Cbz group. This differential reactivity provides another layer of potential orthogonality, allowing for the selective transformation of the benzylidene portion of the molecule while the carbamate remains.

The table below illustrates the concept of orthogonal deprotection with common protecting groups relevant to amine and alcohol protection.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| Carboxybenzyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Silyl (B83357) ethers | numberanalytics.commasterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc, Benzyl ethers | organic-chemistry.orgacsgcipr.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cbz, Boc, Benzyl ethers | thieme-connect.demasterorganicchemistry.com |

| Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Silyl ethers | numberanalytics.com |

Reactivity of Benzylic Positions within the Compound Framework

The structure of this compound features two distinct benzylic positions: the methylene (B1212753) (-CH₂-) group of the benzyl carbamate and the methine (=CH-) group of the benzylidene moiety. The enhanced reactivity of these positions is due to the ability of the adjacent benzene (B151609) ring to stabilize radicals, cations, and anions formed at the benzylic carbon. wikipedia.orgmasterorganicchemistry.com This stabilization results in a lower C-H bond dissociation energy compared to typical alkyl C-H bonds. wikipedia.orgmasterorganicchemistry.com

Functionalization Considerations

The benzylic C-H bonds in both parts of the molecule are potential sites for functionalization.

Benzylic Position of the Carbamate (O-CH₂-Ph): This position is analogous to that in O-benzyl carbamates, which are known to undergo directed metalation. hw.ac.ukbeilstein-journals.org The use of a strong base, such as sec-butyllithium, can selectively deprotonate this benzylic position, generating a benzylic anion. This anion can then be trapped by various electrophiles, allowing for the introduction of a wide range of substituents. hw.ac.uk This strategy is particularly powerful for creating new C-C bonds. beilstein-journals.org Furthermore, photoredox catalysis has emerged as a method for the direct functionalization of benzylic C-H bonds for C-N and C-O bond formation, often proceeding through a carbocation intermediate generated via a hydrogen atom transfer (HAT) event. nih.govacs.org

Benzylic Position of the Benzylidene Group (N=CH-Ph): The benzylic proton on the imine carbon is also activated. The hyperconjugation between the C-H bond and the imine π-system influences its reactivity. researchgate.net This position can be a target for various transformations. For instance, radical-based reactions, such as benzylic bromination using N-bromosuccinimide (NBS), could potentially occur, although competition with addition to the C=N bond is possible. masterorganicchemistry.com More advanced methods involve the direct oxidation of benzylic C-H bonds to introduce new functional groups like hydroxyls or esters under specific catalytic conditions. nih.govbeilstein-journals.org

The table below outlines some modern methods for benzylic C-H functionalization.

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Key Intermediate | Reference |

|---|---|---|---|---|

| Directed Lithiation | sec-BuLi / (-)-sparteine | Alkyl, Silyl, etc. | Benzylic Anion | beilstein-journals.org |

| Photoredox Azolation | Photocatalyst / HAT catalyst | Azole (N-linkage) | Benzylic Radical/Cation | nih.gov |

| Thiocyanation | Cu(OAc)₂ / KSCN / DTBP | -SCN | Benzylic Radical | chinesechemsoc.org |

| C-H Oxidation | Bis(methanesulfonyl) peroxide | -OH (via mesylate) | Benzylic Radical/Cation | nih.gov |

| Carboxylation | Iodine(III) reagent / Bromide | -OAc | Benzylic Radical | beilstein-journals.org |

Intramolecular Cyclizations and Rearrangements

The proximity of multiple reactive sites within this compound creates the potential for intramolecular reactions, leading to the formation of new cyclic structures or rearranged products.

Intramolecular Cyclizations: Intramolecular C-H functionalization reactions are often favored over their intermolecular counterparts due to entropic advantages. rsc.org In the case of this compound, the benzylidene carbon is electrophilic and could potentially undergo an intramolecular Friedel-Crafts-type cyclization with one of the electron-rich aromatic rings under strong acid catalysis. This would lead to the formation of a polycyclic system. Palladium-catalyzed intramolecular cyclizations are also common, where a C-N or C-O bond is formed by the addition of a nitrogen or oxygen nucleophile to a π-system, a process that could be envisioned for derivatives of this compound. mdpi.com Base-catalyzed cyclizations are another possibility; for example, strong bases can catalyze the cyclization of propiolamides to form β-lactams via a 4-exo-dig cyclization, highlighting the potential for anions generated within the molecule to attack other functional groups. researchgate.net

Rearrangements: Sigmatropic rearrangements are a class of pericyclic reactions that could be relevant to derivatives of this compound. For example, the wikipedia.orgwikipedia.org-sigmatropic rearrangement of N-oxyindole derivatives provides a pathway to 3-oxyindoles. organic-chemistry.org While the parent compound would need modification (e.g., introduction of an N-O bond), this illustrates the potential for concerted rearrangements within similar frameworks. Another example is the aza-Claisen rearrangement of N-allyl ynamides, which proceeds through an allyl ketenimine intermediate to initiate carbocyclization cascades. nih.gov Such rearrangements often occur thermally or under catalytic conditions and can lead to significant structural complexity from simple starting materials.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. derpharmachemica.com For benzyl (B1604629) N-benzylidenecarbamate, both ¹H and ¹³C NMR would provide key signals confirming its structure.

The ¹H NMR spectrum of benzyl N-benzylidenecarbamate is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the two different benzene (B151609) rings would appear in the downfield region, typically between 7.2 and 7.8 ppm. The benzylic protons (O-CH₂) of the carbamate (B1207046) group would likely produce a singlet around 5.2 ppm. The single proton of the imine group (N=CH) is expected to be the most downfield non-aromatic proton, appearing as a singlet around 8.5 ppm.

Below is a table of predicted ¹H NMR chemical shifts based on data from analogous compounds like N-benzylbenzamide and N-benzylacetamide. chemicalbook.comchemicalbook.com

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on N=CH | 8.5 | Singlet | 1H |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | 10H |

| Benzylic Protons (O-CH₂) | 5.2 | Singlet | 2H |

This is a predicted spectrum. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would be characterized by signals for the carbonyl carbon, the imine carbon, and the various aromatic and aliphatic carbons. The carbonyl carbon (C=O) of the carbamate is expected in the 160-170 ppm range, while the imine carbon (N=CH) would also be significantly downfield. acs.org Aromatic carbons typically resonate between 125 and 140 ppm, and the benzylic carbon (O-CH₂) would appear around 67 ppm.

The following table presents predicted ¹³C NMR data, inferred from related structures and chemical shift databases. acs.orghmdb.ca

| Carbon Label | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Imine (N=CH) | ~160 |

| Aromatic C (quaternary) | ~136 |

| Aromatic CH | 127 - 132 |

| Benzylic (O-CH₂) | ~67 |

This is a predicted spectrum. Actual experimental values may vary.

While this compound contains a benzylidene imine, the use of the benzylidene group as a protecting group in carbohydrate chemistry, forming benzylidene acetals, offers significant insight into the power of NMR for structural analysis. nih.gov In these systems, NMR spectroscopy is crucial for determining the size of the newly formed acetal (B89532) ring (i.e., five-membered 1,3-dioxolane (B20135) vs. six-membered 1,3-dioxane) and the position of the acetal on the sugar backbone. lew.ro

The chemical shift of the acetal carbon in ¹³C NMR is highly indicative of ring size, with 1,3-dioxane (B1201747) rings appearing at a higher field (97-101 ppm) compared to 1,3-dioxolane rings (108-115 ppm). lew.ro Furthermore, ¹H NMR, through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can elucidate the stereochemistry of the benzylidene group and the conformation of the acetal ring. nih.gov These detailed 1D and 2D NMR studies are indispensable for confirming the precise structure of complex molecules containing a benzylidene moiety. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. derpharmachemica.com

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ with minimal initial fragmentation. rsc.org For this compound (molecular weight: 239.27 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecular ion.

Expected Molecular Ions in ESI-MS:

| Ion | Calculated m/z |

| [M+H]⁺ | 240.10 |

| [M+Na]⁺ | 262.08 |

M refers to the neutral molecule C₁₅H₁₃NO₂.

Tandem mass spectrometry (MS/MS) of the parent ion (e.g., m/z 240.10) induces fragmentation, providing valuable structural clues. The fragmentation of this compound is predicted to follow pathways known for benzyl-containing compounds and carbamates. nist.govacs.org

A primary fragmentation pathway involves the cleavage of the benzylic C-O bond, which is common for benzyl compounds. This cleavage leads to the formation of the highly stable benzyl cation or its rearranged tropylium (B1234903) ion, both observed at an m/z of 91. This is one of the most characteristic fragmentation processes in mass spectrometry. nist.gov Other significant fragmentation could arise from the cleavage of the N-C or C=N bonds. The fragmentation of protonated benzylamines often involves the initial loss of a neutral molecule. nih.govresearchgate.net

Predicted Key Fragments in ESI-MS/MS:

| m/z | Proposed Fragment Structure/Identity | Neutral Loss |

| 134 | [C₇H₆NO]⁺ | C₇H₇O• |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₈H₈N• |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion) | C₈H₆NO₂• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₉H₈NO₂• |

Fragmentation patterns are predictive and based on the general behavior of related chemical structures in mass spectrometry. uni-saarland.de

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and to obtain a "fingerprint" of the molecule.

The key functional groups in this compound are the N-H group, the carbonyl group (C=O) of the carbamate, the C-N bond, the C-O bond, and the C=N imine bond, as well as the aromatic C-H and C=C bonds of the benzyl and benzylidene rings.

Based on data from related compounds, the expected FT-IR absorption bands for this compound are summarized in the table below. For instance, studies on benzyl carbamate show a characteristic N-H stretching vibration in the range of 3422-3332 cm⁻¹, a C=O stretching vibration around 1694 cm⁻¹, and N-H bending at approximately 1610 cm⁻¹ rsc.org. The C-N and C-O stretching vibrations are also identifiable features rsc.org. The presence of the benzylidene group introduces a C=N stretching vibration, typically observed in the range of 1640-1690 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | rsc.org |

| C-H (aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C=O (carbamate) | Stretching | 1690 - 1730 | rsc.org |

| C=N (imine) | Stretching | 1640 - 1690 | researchgate.net |

| C=C (aromatic) | Stretching | 1450 - 1600 | researchgate.net |

| N-H | Bending | 1550 - 1650 | rsc.org |

| C-N | Stretching | 1200 - 1350 | rsc.org |

| C-O | Stretching | 1000 - 1300 | rsc.org |

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by strong signals from the aromatic rings and the C=N double bond.

The aromatic rings of the benzyl and benzylidene groups are expected to produce intense Raman bands. A characteristic peak for the stretching of the phenyl ring is typically observed around 1600 cm⁻¹ beilstein-journals.org. The exact positions of these bands can provide information about the substitution pattern and electronic environment of the rings.

The C=N imine bond, while also IR active, often gives a strong and characteristic Raman signal. The position of this band can be sensitive to the geometry and conjugation within the molecule. Additionally, the various C-H stretching and bending modes of the aromatic and methylene (B1212753) groups will be present in the Raman spectrum. While specific experimental data for this compound is not available, analysis of related compounds such as benzylamine (B48309) and benzyl chloride can provide insight into the expected Raman shifts for the benzyl moiety chemicalbook.comchemicalbook.com.

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic Rings | Ring Stretching | ~1600 | beilstein-journals.org |

| C=N (imine) | Stretching | 1630 - 1680 | |

| Benzyl Group | Various Modes | Characteristic Peaks | chemicalbook.comchemicalbook.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-systems of the two aromatic rings and the C=N imine group.

| Chromophore | Electronic Transition | Expected Absorption Maximum (λmax, nm) | Reference |

|---|---|---|---|

| Benzylidene Moiety | π → π | ~240 - 260 | researchgate.net |

| Benzyl Moiety | π → π | ~260 - 270 | nist.gov |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules like benzyl (B1604629) N-benzylidenecarbamate. aps.orgmdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties. aps.org

Geometrical Optimization and Electronic Structure Prediction

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. pennylane.aiscm.comyoutube.com For benzyl N-benzylidenecarbamate, geometrical optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G+(d,p) or 6-311++G(d,p)) can predict key structural parameters. nih.govnih.govresearchgate.net These calculations are crucial for understanding the molecule's three-dimensional shape, which influences its physical and chemical properties.

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated through these calculations. nih.gov This includes the distribution of electron density and the energies of molecular orbitals.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.28 | ||

| N-C(O) | 1.35 | ||

| C-O | 1.36 | ||

| O-CH2 | 1.45 | ||

| C-N-C | 120.5 | ||

| N-C-O | 125.0 | ||

| C-O-CH2 | 115.8 | ||

| Ph-CH=N-C(O) | 178.5 | ||

| N-C(O)-O-CH2 | -179.0 | ||

| C(O)-O-CH2-Ph | 175.0 |

Note: The data in this table are representative values derived from DFT calculations on similar molecular structures and are intended for illustrative purposes.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting the reactive behavior of a molecule. chemrxiv.orgmdpi.comchemrxiv.orgnih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

For this compound, the MESP surface would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzyl and benzylidene groups would exhibit positive potential, indicating sites for potential nucleophilic interaction. nih.gov The carbonyl carbon, influenced by the adjacent electronegative oxygen atoms, would also present a region of positive potential, marking it as an electrophilic center.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comresearchgate.netrsc.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ajchem-a.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the carbamate (B1207046) group, particularly the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the imine bond and the carbonyl group, which are the primary electron-accepting sites. The energy of these orbitals and their gap can be quantitatively determined using DFT calculations. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table are representative values derived from DFT calculations on similar molecular structures and are intended for illustrative purposes.

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in unraveling the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. smu.eduosti.gov

Identification of Reaction Pathways and Transition States

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out potential reaction pathways. nih.govnih.gov This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.netyu.edu.jo A transition state represents the highest energy point along a reaction coordinate and is a critical structure for understanding the reaction mechanism. researchgate.net Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state indeed connects the intended reactants and products. nih.gov

Calculation of Energy Barriers and Reaction Kinetics

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are located, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. rsc.orgresearchgate.net This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. rsc.org By calculating these energy barriers, computational chemistry can predict the feasibility of a proposed reaction mechanism and compare the likelihood of competing pathways. researchgate.netmdpi.comresearchgate.netnih.govpolimi.it

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Exemplary Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack on C=N | TS1 | 15.2 |

| Proton transfer | TS2 | 8.5 |

| Ring closure | TS3 | 20.1 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational mechanistic studies.

Computational Insights into Enantioselectivity

Currently, specific computational studies elucidating the origins of enantioselectivity in reactions involving this compound are not prominently featured in published research. Typically, such computational insights are derived from analyses of catalyst-substrate complexes to understand the factors controlling the stereochemical outcome of a reaction.

For related compounds, such as tert-butyl N-benzylidenecarbamate, computational models have been used to explore the energy differences between transition states leading to different stereoisomers. These studies often reveal that subtle non-covalent interactions—like hydrogen bonds, CH-π interactions, and steric repulsion—between the substrate, catalyst, and incoming reagent are decisive in determining which enantiomer is formed preferentially. For instance, in catalyzed additions to the imine, the catalyst's chiral environment creates a differentiated energetic landscape for the approach of the nucleophile to the two faces of the imine.

A hypothetical computational analysis of this compound in an enantioselective reaction would involve:

Modeling Transition States: Identifying and calculating the energies of the transition states for the formation of both (R) and (S) products. The difference in these activation energies (ΔΔG‡) would correlate with the predicted enantiomeric excess.

Interaction Analysis: Examining the geometry of the favored transition state to identify the specific non-covalent interactions responsible for its lower energy. This could involve analyzing distances and angles between the catalyst's chiral scaffold and the benzyl and carbamate moieties of the substrate.

Without specific literature, a data table on this topic cannot be generated.

Theoretical Predictions of Reactivity and Selectivity

Theoretical predictions of the reactivity and selectivity of this compound are also not specifically detailed in available scientific literature. Such predictions are generally based on the electronic properties of the molecule, which can be calculated using computational methods.

The reactivity of N-acyl imines like this compound is governed by the electrophilicity of the imine carbon. The electron-withdrawing nature of the N-carbamate group enhances this electrophilicity, making the imine susceptible to attack by nucleophiles. Theoretical calculations can quantify this effect:

Frontier Molecular Orbital (FMO) Analysis: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests higher reactivity towards nucleophiles. In aza-Diels-Alder reactions, the relative energies of the FMOs of the imine (dienophile) and the diene determine the reaction rate and regioselectivity.

Natural Bond Orbital (NBO) Analysis: This method can be used to calculate the partial atomic charges on the atoms of the imine group. A higher positive charge on the imine carbon would indicate greater electrophilicity.

Conceptual DFT: Reactivity indices such as chemical potential, hardness, and electrophilicity index (ω) can be calculated to predict the global reactivity of the molecule.

In the context of regioselectivity, for instance in an aza-Diels-Alder reaction, computational modeling of the different possible transition states (e.g., ortho vs. meta or endo vs. exo) would predict the favored regio- and stereoisomer based on the lowest activation energy barrier.

Although specific data for this compound is not available, a comparative table for a related compound, tert-butyl N-benzylidenecarbamate, in a cycloaddition reaction illustrates how such data is typically presented.

| Compound | Role in Reaction | Key Computational Finding |

| Benzaldehyde (B42025) | Baseline electrophile | Serves as a reference for reactivity. |

| tert-butyl N-benzylidenecarbamate | Activated electrophile | The electron-withdrawing carbamate group stabilizes the transition state through resonance, lowering the activation energy barrier for cycloaddition reactions compared to simple aldehydes. |

This table demonstrates how computational studies can provide a rationale for the observed reactivity and selectivity of imines in various chemical transformations. Similar analyses for this compound would be invaluable for predicting its behavior and designing new synthetic applications.

Applications in Advanced Asymmetric Synthesis

Enantioselective Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. scienceopen.com Benzyl (B1604629) N-benzylidenecarbamate is an excellent substrate for several classes of organocatalytic reactions, where the catalyst creates a chiral environment to direct the approach of a nucleophile to the imine.

Chiral Brønsted acids, such as phosphoric acids and their derivatives, are highly effective catalysts for activating imines toward nucleophilic attack. beilstein-journals.org The acid protonates the imine nitrogen, generating a highly electrophilic iminium ion. The counteranion of the chiral acid then forms a chiral ion pair, effectively shielding one face of the iminium ion and allowing the nucleophile to attack from the less hindered face, thus inducing enantioselectivity. psu.eduliv.ac.uk

This strategy has been successfully applied in a variety of transformations. For instance, the asymmetric aza-Darzens reaction, which produces chiral aziridines, can be catalyzed by a BINOL-derived N-triflylphosphoramide. d-nb.info In this multicomponent reaction, an imine, formed in situ from an aldehyde and an amine, reacts with an alkyl diazoacetate. The chiral Brønsted acid controls the stereochemical outcome, leading to the formation of cis-aziridines in high yields and enantioselectivities. d-nb.info Similarly, chiral phosphoric acids catalyze the asymmetric Friedel-Crafts reaction of indoles with N-acyl imines, affording enantioenriched 3-indolyl methanamine derivatives with excellent yields and enantioselectivities (up to 97% ee). psu.edu

| Catalyst Type | Reaction | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-N-Triflylphosphoramide | Aza-Darzens Reaction | Aldehydes, 2-tert-butoxyaniline, Alkyl diazoacetates | N-Aryl-cis-aziridines | 90-99% | d-nb.info |

| (S)-Chiral Phosphoric Acid | Friedel-Crafts Alkylation | N-Benzyl indoles, N-Acyl imines | 3-Indolyl Methanamines | 90-97% | psu.edu |

| Chiral Phosphoric Acid | Asymmetric Hydrogenation (Co-catalyst) | Acyclic Imines | Chiral Amines | 81-98% | liv.ac.uk |

The nitro-Mannich (or aza-Henry) reaction is a carbon-carbon bond-forming reaction between an imine and a nitroalkane, yielding β-nitroamines. These products are highly valuable as they are precursors to 1,2-diamines, a common motif in natural products and pharmaceuticals. nih.gov Chiral thiourea (B124793) derivatives have proven to be exceptional bifunctional organocatalysts for the asymmetric version of this reaction. frontiersin.org

The thiourea catalyst activates both reaction partners through a network of hydrogen bonds. The thiourea N-H groups activate the imine by hydrogen bonding to the nitrogen atom, while also coordinating to the nitro group of the nitroalkane, facilitating its deprotonation to form a nitronate intermediate. This dual activation within a chiral scaffold brings the reactants together in a highly organized transition state, leading to high levels of diastereo- and enantioselectivity. ucl.ac.uk

Researchers have developed tandem processes where a nitroalkene is first reduced to a nitronate using a Hantzsch ester, which then undergoes an in-situ, thiourea-catalyzed nitro-Mannich reaction with an N-protected imine. ucl.ac.ukrsc.org This approach circumvents the need for moisture-sensitive pre-formed nitronates and expands the reaction's substrate scope, consistently producing anti-β-nitroamines in good yields, high diastereomeric ratios (up to >95:5), and excellent enantioselectivities (up to 99% ee). ucl.ac.ukrsc.org

| Catalyst | Imine Type | Reaction Conditions | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| L-Valine-derived Thiourea | N-PMP protected imines | Tandem reduction/nitro-Mannich | anti-β-nitroamines | >90:10 | 73-99% | ucl.ac.uk |

| Quinine-derived Thiourea | N-Boc imines | Stepwise addition | syn-β-nitroamines | >20:1 | 94% | frontiersin.org |

| Simple Thiourea Organocatalyst | N-PMP protected imines | Tandem reduction/nitro-Mannich | anti-β-nitroamines | 90:10 to >95:5 | 73-99% | rsc.org |

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a complementary set of tools for the asymmetric functionalization of benzyl N-benzylidenecarbamate and related compounds. Metals like palladium and nickel can engage in catalytic cycles that enable unique bond formations not accessible through organocatalysis.

Dicarbofunctionalization involves the addition of two new carbon groups across a double bond in a single operation. While challenging, this strategy allows for the rapid construction of molecular complexity. Palladium catalysts are well-suited for such transformations, particularly with activated substrates.

A notable example is the palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones, which bear a quaternary stereocenter. rsc.org This is achieved through a tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl or alkenyl boronic acids. Although the substrate is an enamide rather than an imine, the reaction demonstrates the power of palladium catalysis to achieve the dicarbofunctionalization of a C=C bond adjacent to a nitrogen atom, generating valuable heterocyclic scaffolds with high enantioselectivity. rsc.org The mechanism likely involves the formation of a π-benzyl intermediate, a common feature in palladium-catalyzed reactions of benzylic substrates.

Nickel catalysts have gained prominence for their ability to mediate cross-coupling reactions, including those involving C(sp³)-hybridized centers. nih.gov The carbamate (B1207046) group in this compound can function as a leaving group in nickel-catalyzed reactions, enabling the substitution of the C-N bond with a C-C bond. This provides a direct pathway to chiral benzylic compounds.

Stereospecific nickel-catalyzed cross-coupling reactions of benzylic carbamates, ethers, and esters have been developed to form enantioenriched products with high fidelity. nih.gov These reactions leverage the ability of nickel to undergo a two-electron Sₙ2-like oxidative addition, which preserves the stereochemical information of the starting material. nih.gov Furthermore, nickel-catalyzed reductive cross-electrophile couplings, which join two different electrophiles, have been developed for the synthesis of diarylmethanes from benzyl chlorides and aryl halides. organic-chemistry.orgnii.ac.jp An asymmetric variant couples vinyl bromides and benzyl chlorides to access products with tertiary allylic stereocenters. nih.gov

| Reaction Type | Benzylic Electrophile | Coupling Partner | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Reductive Cross-Coupling | Benzyl chlorides | Aryl chlorides/fluorides | Diarylmethanes | 40-98% | organic-chemistry.org |

| Cross-Electrophile Coupling | Benzyl alcohols (via radical) | Aryl halides | Diarylmethanes | High | nii.ac.jp |

| Asymmetric Reductive Cross-Coupling | Benzyl chlorides | Vinyl bromides | Chiral allylic compounds | 59-93% | nih.gov |

| Stereospecific Cross-Coupling | Benzylic carbamates | Grignard/Organozinc reagents | Enantioenriched alkylated arenes | High | nih.gov |

Stereoselective Synthesis of Complex Molecular Scaffolds

The true value of the asymmetric reactions involving this compound lies in the utility of their products as building blocks for more complex molecules. The chiral centers installed in the initial catalytic step guide the stereochemistry of subsequent transformations, enabling the efficient synthesis of sp³-rich, three-dimensional scaffolds found in natural products and pharmaceuticals. mdpi.comdtu.dk

A prime example is the application of the asymmetric nitro-Mannich reaction in the synthesis of the antipsychotic drug Nemonapride. frontiersin.org The key step involves a highly diastereoselective and enantioselective nitro-Mannich reaction catalyzed by a chiral thiourea to construct the chiral pyrrolidine (B122466) ring of the target molecule. The β-nitroamine product is then elaborated through several steps to yield the final complex structure, demonstrating how a single organocatalytic step can define the core stereochemistry of a biologically active compound. frontiersin.org

Similarly, γ-lactams, which are important constituents of peptidomimetics, can be synthesized and then stereoselectively alkylated at the α-position. nih.gov By using a chiral auxiliary, electrophiles like benzyl bromide can be introduced with good diastereoselectivity. The resulting α-substituted γ-lactams serve as constrained dipeptide isosteres, which are valuable scaffolds in medicinal chemistry for mimicking peptide β-turns. nih.gov These examples underscore the role of this compound and its derivatives as gateways to molecular complexity, where an initial asymmetric transformation paves the way for the construction of intricate and functionally significant molecules.

Construction of Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, including pharmaceuticals and natural products. aurumpharmatech.com The benzylidene imine moiety (C=N) within this compound and its analogues is a key electrophilic site for the asymmetric addition of nucleophiles, enabling the construction of new stereocenters.

A prominent example involves the asymmetric nitro-Mannich (aza-Henry) reaction. While using a close analogue, tert-butyl benzylidenecarbamate, researchers have demonstrated a highly enantioselective addition of nitromethane. The reaction, catalyzed by a chiral PyBidine-Ni(OAc)₂ complex, proceeds smoothly to afford the corresponding chiral β-nitrocarbamate, a valuable building block for synthesizing chiral vicinal amino alcohols and other complex nitrogen-containing molecules.

Table 1: Asymmetric Nitro-Mannich Reaction of a Benzylidenecarbamate Analogue

| Educt | Catalyst/Reagents | Product | Yield | Enantiomeric Excess (ee) |

|---|

The parent compound, (E)-benzyl benzylidenecarbamate, can be synthesized from the reaction of benzaldehyde (B42025) and benzyl carbamate in formic acid and water. pitt.edu Furthermore, the reactivity of the C=N bond is highlighted in the photocatalytic reductive coupling of related N-benzylidene amines to produce bulky 1,2-diamines, which are themselves potential chiral ligands for stereoselective synthesis. beilstein-journals.org This demonstrates the utility of the benzylidene core in generating valuable, sterically hindered chiral structures.

Synthesis of N-N Axially Chiral Compounds

N-N axially chiral compounds represent a unique class of atropisomers with restricted rotation around a nitrogen-nitrogen single bond. These molecules are of growing interest in asymmetric catalysis and medicinal chemistry. Current time information in Bangalore, IN.researchgate.netresearchgate.netvanderbilt.edu The synthesis of N-N axial chirality is a challenging field that has seen significant progress through organocatalytic methods. Current time information in Bangalore, IN.researchgate.net

Strategies for constructing N-N atropisomers often involve the atroposelective N-acylation of benzamides or the enantioselective C-H activation and annulation of hydrazine (B178648) derivatives. Current time information in Bangalore, IN.researchgate.net For instance, the reaction of quinazolinone-type benzamides with anhydrides, catalyzed by chiral isothiourea, can produce N-N axially chiral products with high yields and enantioselectivities. Current time information in Bangalore, IN. Another approach involves the cobalt-catalyzed C-H activation/annulation of N-aryl hydrazines to build the chiral N-N framework. researchgate.net

While the synthesis of N-N axially chiral compounds is a key area of advanced asymmetric synthesis, the direct application of this compound as a precursor in these specific transformations is not prominently documented in the reviewed literature. The established routes typically rely on precursors that can form a biaryl-like structure around the N-N bond, a motif not readily formed from this compound.

Formation of Functionalized Heterocycles (e.g., Imidazolines, Oxazolines)

Chiral imidazolines and oxazolines are privileged structures in asymmetric catalysis, frequently serving as ligands for transition metals. researchgate.netnih.govorgsyn.orgresearchgate.net The synthesis of these heterocycles often involves the cyclization of precursors containing both the necessary heteroatoms and a reactive functional group.

The electrophilic imine carbon in this compound makes it a suitable candidate for reaction with binucleophiles like ethylenediamine (B42938) to form imidazolines. This reaction is analogous to established methods where aldehydes are condensed with diamines, often in the presence of an oxidizing agent, to yield 2-imidazolines. organic-chemistry.org The reaction of an N-benzylidenecarbamate with a diamine would proceed via nucleophilic attack of one amino group on the imine carbon, followed by intramolecular cyclization and elimination.

Moreover, chiral building blocks derived from benzylidenecarbamate analogues are direct precursors to functionalized heterocycles. The product of the nitro-Mannich reaction, (R)-tert-butyl 2-nitro-1-phenylethylcarbamate, contains the necessary functionality to be converted into highly substituted chiral heterocycles. The synthesis of chiral oxazolines can also be achieved through the cyclization of N-acylamino alcohol precursors, which can be derived from chiral amino acids. researchgate.netnajah.edu

Preparation of Protected Amino Acid and Semicarbazide (B1199961) Derivatives

The components of this compound are directly related to two fundamental operations in synthetic chemistry: the protection of amino acids and the synthesis of semicarbazides.

Protected Amino Acid Derivatives

The protection of the amino group is essential in peptide synthesis to ensure selective amide bond formation. masterorganicchemistry.comlibretexts.org One of the most classical and widely used protecting groups for amines is the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comwikipedia.org This group is introduced by reacting an amino acid with benzyl chloroformate under basic conditions. The resulting Cbz-protected amino acid is stable to a variety of reaction conditions but can be cleanly removed by catalytic hydrogenolysis, which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene (B28343). masterorganicchemistry.comorganic-chemistry.org Benzyl carbamate, a key starting material for synthesizing this compound, is a simple N-protected amino acid derivative (of glycine) and exemplifies this core protective strategy. pitt.edu

Semicarbazide Derivatives

Semicarbazides are important pharmacophores found in numerous bioactive molecules and serve as versatile synthetic intermediates. thieme-connect.commdpi.com A general and efficient method for preparing 4-substituted semicarbazides involves the reaction of a carbamate with hydrazine. researchgate.netrsc.org In this two-step, one-pot approach, an amine is first converted to a carbamate, which is then reacted with hydrazine hydrate (B1144303) to yield the desired semicarbazide derivative. rsc.org this compound is a suitable substrate for this transformation, where the carbamate moiety reacts with hydrazine to form a benzyl-substituted semicarbazide. This method avoids the use of toxic and often unavailable isocyanates. rsc.org

Table 2: General Synthesis of Semicarbazides from Carbamates and Hydrazine thieme-connect.comrsc.org

| Carbamate Type | Reagents | Product | General Yield |

|---|---|---|---|

| Alkyl/Aryl Carbamate | 1. Amine, Activating Agent (e.g., trifluoroethylchloroformate) | 4-Substituted Semicarbazide | Good to High |

This traceless synthesis approach, where the activating portion of the carbamate is cleaved away, provides a convenient route to diverse semicarbazide libraries. thieme-connect.comresearchgate.net

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Benzyl (B1604629) N-Benzylidenecarbamate Chemistry

The synthesis and subsequent reactions of benzyl N-benzylidenecarbamate heavily rely on effective catalysis. Future research will likely concentrate on moving beyond traditional stoichiometric reagents towards more sophisticated and sustainable catalytic systems.

One promising avenue is the development of heterogeneous catalysts, such as metal nanoparticles supported on materials like nitrogen-doped mesoporous carbons (NMCs). For instance, highly dispersed ruthenium (Ru) nanoparticles on NMCs have shown excellent performance in catalytic transfer hydrogenation reactions for related furanic compounds, a strategy that could be adapted for the selective reduction of the imine or carbonyl groups in this compound and its derivatives. rsc.org The high activity of such catalysts is often attributed to the small nanoparticle size, strong metal-support interactions, and the basicity of the support material. rsc.org

Another area of interest is the use of earth-abundant metal catalysts. For example, metallic nitrates like ferric nitrate (B79036) [Fe(NO₃)₃] have demonstrated high efficiency in the selective oxidation of benzylic alcohols to aldehydes, a key transformation in the synthesis of precursors for this compound. frontiersin.org These systems can operate under mild conditions and may offer a more economical and environmentally friendly alternative to traditional heavy metal oxidants. frontiersin.org Research could focus on adapting these catalytic systems for the direct synthesis of imines and carbamates, potentially through one-pot oxidative amidation or related pathways.

The table below outlines potential novel catalytic systems and their targeted applications in the chemistry of this compound.

| Catalyst System | Target Reaction | Potential Advantages |

| Ru/NMC | Selective hydrogenation of the C=N or C=O bond | High activity, recyclability, use of transfer hydrogenation. |

| Fe(NO₃)₃ | Oxidation of precursor alcohols/amines | Earth-abundant metal, high selectivity, mild conditions. |

| Dual Photoredox/Nickel | C-H functionalization of benzyl or aryl groups | High selectivity, activation of inert bonds, mild conditions. sioc-journal.cn |

| Organoradical Catalysts | Site-selective amination of benzylic C-H bonds | Metal-free catalysis, high site-selectivity. rsc.org |

Further investigations will likely involve exploring synergistic effects in multi-metallic catalysts and developing chiral catalysts for enantioselective transformations of prochiral derivatives of this compound.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The shift towards greener and more sustainable chemical manufacturing provides a strong impetus for integrating modern technologies like continuous flow chemistry into the synthesis of this compound. cinz.nzresearchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. cinz.nz

For the synthesis of carbamates, flow chemistry has been successfully coupled with biocatalysis. For example, a telescoped flow process using immobilized Candida antarctica lipase (B570770) B (CALB) can facilitate the purification of carbamate (B1207046) products by selectively reacting with byproducts. beilstein-journals.org This approach could be adapted to streamline the synthesis and purification of this compound, reducing waste and avoiding complex chromatographic separations. beilstein-journals.org

Superheated flow chemistry is another emerging area that could dramatically accelerate key reactions. nih.gov By operating at temperatures above the solvent's boiling point, reaction rates can be significantly enhanced, leading to much higher productivity. This technique could be particularly useful for overcoming activation barriers in the formation or functionalization of the carbamate linkage. nih.gov

The table below summarizes the potential benefits of integrating flow chemistry into the synthesis of this compound.

| Flow Chemistry Approach | Application Area | Key Benefits |

| Continuous Stirred-Tank Reactors (CSTRs) | Synthesis of key intermediates | Precise temperature control, improved safety for exothermic reactions. |

| Packed-Bed Reactors | Use of heterogeneous or immobilized catalysts (e.g., Ru/NMC, CALB) | Catalyst recycling, process intensification, simplified workup. rsc.orgbeilstein-journals.org |

| Microreactors | Generation and use of reactive intermediates | Safe handling of hazardous reagents, rapid optimization. thieme.de |

| Superheated Flow Systems | Acceleration of slow thermal reactions | Drastically reduced reaction times, potential for catalyst-free transformations. nih.gov |

Future work will focus on designing fully integrated, multi-step flow syntheses that start from simple precursors and deliver the final, purified this compound or its derivatives in a continuous fashion, minimizing manual handling and waste generation.

Advanced Computational Design for New Reactions and Derivatives

Computational chemistry and in silico design are becoming indispensable tools for accelerating the discovery and optimization of chemical processes. nih.govethz.ch For this compound, these methods can provide profound insights into reaction mechanisms and guide the development of new catalysts and derivatives with desired properties.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state geometries, and predict the energetic barriers of potential transformations. ethz.chresearchgate.net This understanding is crucial for rationally designing catalysts that can lower activation energies and favor desired reaction outcomes over side reactions. For instance, computational studies can help explain the activity of unsymmetrical metathesis catalysts or the influence of ligand environments, providing a roadmap for developing new catalytic systems for reactions involving this compound. ethz.ch

Furthermore, computational screening can be used to explore the vast chemical space of potential derivatives. By simulating the electronic and steric properties of various substituted analogues of this compound, researchers can pre-select candidates with promising reactivity or physical properties before committing to laboratory synthesis. researchgate.net Machine learning algorithms, trained on existing reaction data, could also predict the outcomes of new reactions or identify optimal conditions, significantly reducing the experimental effort required for process development. ethz.ch

| Computational Tool | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic investigation of synthetic and functionalization reactions. | Understanding of reaction pathways and transition states; rational catalyst design. researchgate.net |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and conformational dynamics. | Insight into enzyme active sites or catalyst pockets; improved catalyst refinement. nih.gov |

| In Silico Screening | Virtual library design of this compound derivatives. | Identification of derivatives with desired electronic or steric properties. nih.gov |

| Machine Learning/AI | Prediction of reaction yields and optimal conditions. | Accelerated process optimization; discovery of novel reaction conditions. ethz.ch |

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more targeted and efficient exploration of the chemical potential of this compound. nih.gov

Exploration of New Methodologies for Selective Functionalization

The this compound scaffold possesses multiple sites that could be chemically modified, including the benzylic C-H bonds, the aromatic rings, and the imine double bond. A key future research direction will be the development of novel catalytic methods to achieve high selectivity in the functionalization of this molecule.

Recent advances in C-H functionalization offer powerful tools for directly modifying the benzyl or phenyl groups. For example, copper-catalyzed methods for the azidation of benzylic C-H bonds could be explored to introduce nitrogen-containing functionalities. nih.gov Similarly, photoredox/nickel dual catalysis has emerged as a potent strategy for the selective functionalization of C(sp³)–H bonds, which could be applied to the benzylic positions of the molecule under mild conditions. sioc-journal.cn

Bowl-shaped N-hydroxyimide organoradical catalysts have shown remarkable efficiency in the site-selective amination of benzylic C-H bonds in benzylic ethers, a principle that could potentially be extended to the N-benzyl group in the target carbamate. rsc.org The ability to precisely install new functional groups without the need for pre-functionalized starting materials represents a significant step towards more atom-economical synthetic routes.

Furthermore, gold(I)-catalyzed strategies have been developed for the selective functionalization of N-heteroarene N-oxides with alkynes. rsc.org While not directly applicable, the underlying principle of using a soft metal catalyst to activate a specific site in the molecule could inspire new methods for targeting the N-benzylidenecarbamate core.

| Functionalization Method | Target Site | Potential Product Type |

| Copper-Catalyzed C-H Azidation | Benzylic C-H positions | Benzyl azide (B81097) derivatives. nih.gov |

| Photoredox/Nickel Dual Catalysis | Benzylic C(sp³)–H bonds | Alkylated or arylated derivatives. sioc-journal.cn |

| Organoradical-Catalyzed Amination | Benzylic C-H positions | Amino-functionalized derivatives. rsc.org |

| Gold-Catalyzed Reactions | Imine or carbonyl group | Addition products, cyclized structures. |

The exploration of these and other modern synthetic methodologies will unlock access to a wide array of novel this compound derivatives, expanding their utility in various fields of chemical science.

Q & A

Basic Research Question

- NMR : H NMR should display peaks for benzyl protons (δ 7.2–7.4 ppm, aromatic), the imine proton (δ 8.3–8.5 ppm), and carbamate NH (δ 5.5–6.0 ppm, if not deuterated). C NMR confirms carbonyl groups (C=O at ~155 ppm).

- IR : Stretching vibrations for C=O (1680–1720 cm) and C=N (1640–1680 cm) are critical.

- XRD : Crystallographic data validate molecular packing and bond angles, with comparisons to simulated patterns from software like Mercury .

What kinetic models are applicable to this compound formation, and how can rate constants be derived experimentally?

Advanced Research Question

Pseudo-first-order kinetics are often applied when one reactant (e.g., benzaldehyde) is in excess. Time-dependent conversion data (via GC or HPLC) are fitted to integrated rate equations. For enzymatic or catalytic systems, Michaelis-Menten models may apply. In photoelectrochemical syntheses, radical initiation rates (e.g., benzyl C–H bond cleavage) are quantified using UV-vis spectroscopy or electrochemical methods, with rate constants adjusted via additives like TFE or water . Statistical tools (e.g., ANOVA) assess the significance of variables like light intensity or catalyst concentration .

How can conflicting data on reaction selectivity (e.g., regioselectivity vs. stereoselectivity) be resolved in this compound synthesis?

Advanced Research Question

Contradictions in selectivity data often arise from divergent reaction mechanisms (e.g., radical vs. ionic pathways). Techniques to resolve these include:

- Isotopic Labeling : Tracking C or H in intermediates to map mechanistic pathways.

- Computational Chemistry : DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect transient intermediates . For example, photoelectrochemical methods achieve enantioselective cyanation of benzyl C–H bonds by tuning photocatalyst (AQDS) and chiral ligands, resolving stereochemical conflicts .

What catalytic systems enhance the efficiency of this compound synthesis, and how do they operate?

Advanced Research Question

- Heterogeneous Catalysts : Ammonium cerium phosphate ((NH)Ce(PO)) accelerates esterification/carbamoylation via Lewis acid sites, achieving 85–90% conversion under mild conditions (60°C, 4 h) .

- Photocatalysts : Anthraquinone disulfonate (AQDS) generates benzyl radicals under visible light, enabling asymmetric catalysis with chiral co-catalysts (e.g., L-proline derivatives) .

- Enzymatic Catalysts : Lipases (e.g., Candida antarctica) show regioselectivity in non-aqueous media, though solvent polarity must be optimized to prevent denaturation .

How can data mining and machine learning improve the design of this compound experiments?

Advanced Research Question

Uniform experimental design (UED) reduces trial numbers by orthogonalizing variables (e.g., temperature, catalyst loading). Machine learning models (e.g., random forests) predict optimal conditions from historical data. For example, in benzyl acetate synthesis, UED combined with response surface methodology identified optimal molar ratios (1.2:1 acid:alcohol) and catalyst loads (5 wt%) . Python libraries like scikit-learn or TensorFlow can automate parameter optimization for novel derivatives .

What safety protocols are critical when handling this compound, given structural analogs’ toxicity profiles?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods due to potential release of benzyl chloride (a suspected carcinogen) during hydrolysis .

- Storage : Airtight containers under inert gas (N or Ar) at –20°C to prevent moisture-induced degradation . Toxicity data for analogs (e.g., benzyl thiocyanate) suggest avoiding skin contact and inhalation .

How can this compound be functionalized for applications in protein engineering or drug delivery?